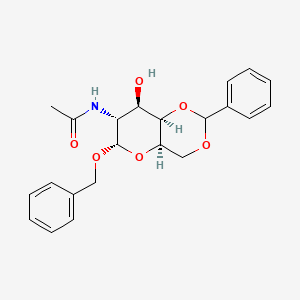

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a pivotal compound within the biomedical sector. It exhibits remarkable efficacy in the treatment of diverse ailments and is indispensable in fostering drug innovation against bacterial and viral pathogenesis. This compound is also known for its potential in combatting distinct cancer subtypes, thus fortifying the arsenal against these perilous maladies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The reaction conditions often include the use of benzylidene as a protecting group and acetamido as a functional group to introduce the desired properties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale glycosylation reactions with stringent control over reaction conditions to ensure high yield and purity .

化学反応の分析

Glycosylation Reactions

The 4,6-O-benzylidene group significantly impacts glycosylation efficiency. Removal of this group via acid hydrolysis enhances stereoselectivity and yield in glycosylation reactions:

Glycosylation Yield Comparison:

| Donor Structure | Acceptor | Conditions | Yield |

|---|---|---|---|

| 4,6-O-Benzylidene-protected | Cyclohexanol | TMSOTf, DCM, –20°C | 14% |

| 4,6-Di-O-acetyl derivative | Cyclohexanol | TMSOTf, DCM, –20°C | 88% |

-

The unprotected derivative facilitates higher yields due to reduced steric hindrance and improved donor reactivity .

-

Glycosylation with trichloroacetimidate donors proceeds via β-configuration, confirmed by NMR.

Hydrolysis of the Benzylidene Acetal

Acid-mediated hydrolysis removes the 4,6-O-benzylidene group, forming a diol intermediate. Subsequent acetylation yields the 4,6-di-O-acetyl derivative, a versatile precursor for further functionalization .

Hydrolysis Conditions:

-

Reagent: Trifluoroacetic acid (TFA) in aqueous solution.

-

Outcome: Conformational shift from 1C4 to 4C1 chair configuration, confirmed by 1H-NSCouplings .

Triflate Displacement

The C-4 hydroxyl group is converted to a triflate intermediate, enabling nucleophilic displacement with amines or azides:

Oxidation and Reduction

-

Dess-Martin Oxidation: Converts secondary alcohols to ketones for subsequent reductions .

-

Sodium Borohydride Reduction: Stereoselectively reduces ketones to alcohols .

Sulfonation and Coupling Reactions

The compound undergoes sulfonation at the C-2 hydroxyl group using benzylsulfonyl chloride, forming stable sulfonate esters. These intermediates participate in coupling reactions with trichloroacetimidate donors to construct oligosaccharides.

Example Reaction:

| Step | Reagents | Product |

|---|---|---|

| Sulfonation | Benzylsulfonyl chloride, Pyridine | C-2 Sulfonate ester |

| Coupling | Trichloroacetimidate donor, TMSOTf | β-Linked Disaccharide |

科学的研究の応用

Scientific Research Applications

1. Inhibition of O-Glycosylation

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside has been identified as an effective inhibitor of O-glycosylation processes. This inhibition is crucial in studying viral infectivity and replication. For instance, it has been shown to enhance HIV replication in vitro by acting as a competitive inhibitor of O-glycan chain extension, specifically blocking β1,3-galactosyltransferase activity .

Case Study: HIV Research

- Objective: To assess the effects of altered O-glycosylation on HIV replication.

- Method: PHA-blasts from 20 HIV-negative donors were treated with 2 mM of benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside overnight.

- Findings: The treated cells exhibited altered expression of T cell activation markers and increased viral outgrowth efficacy compared to untreated cells .

2. Cancer Research

The compound also plays a role in cancer research, particularly in breast cancer. It suppresses mucin biosynthesis by inhibiting glycosyltransferase incorporation of glucosamine into O-glycans. This action leads to decreased expression of MUC1, a protein associated with tumor progression .

Case Study: Breast Cancer Cell Lines

- Objective: To explore the impact of benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside on MUC1 expression.

- Method: Treatment of breast cancer cell lines with the compound.

- Results: A significant reduction in MUC1 expression was observed, indicating potential therapeutic applications for targeting mucin biosynthesis in cancer .

3. Synthesis of Carbohydrate Derivatives

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a precursor for synthesizing various carbohydrate derivatives. Its ability to undergo condensation reactions allows for the formation of more complex carbohydrate structures.

Data Table: Synthesis Overview

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Condensation | Benzyl 2-acetamido-4,6-O-benzylidene-α-D-galactopyranoside + α-D-fucopyranosyl bromide | Trisaccharide derivative | 1:1 nitromethane-benzene |

| Cleavage | Trisaccharide derivative + 60% aqueous acetic acid | Diol | Heat |

| Deacetylation | Diol + Amberlyst A-26 (OH-) anion-exchange resin | Final carbohydrate product | Methanol |

作用機序

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside involves its role as a glycosylation inhibitor. It inhibits glycosyltransferase enzymes, which are responsible for incorporating glucosamine into O-glycans. This inhibition affects the biosynthesis of mucins and other glycoproteins, thereby impacting cellular processes such as adhesion and invasion in cancer cells .

類似化合物との比較

Similar Compounds

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycosylation inhibitor with similar properties.

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used in carbohydrate chemistry and has similar synthetic routes.

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside stands out due to its specific efficacy in treating bacterial and viral infections and its potential in cancer therapy. Its unique structure allows for targeted inhibition of glycosylation processes, making it a valuable tool in both research and therapeutic applications.

生物活性

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside (BAGN) is a significant compound in glycobiology and biomedical research. Its biological activity encompasses a range of mechanisms, particularly in the context of viral infections, immunological responses, and cellular processes. This article provides a comprehensive overview of the biological activity of BAGN, supported by research findings and data tables.

Chemical Structure and Properties

BAGN is an acetylated oligosaccharide characterized by its complex structure that includes a benzylidene group. Its molecular formula is C22H25NO6, and it has been identified as a potent inhibitor of O-glycosylation processes.

- Inhibition of O-Glycosylation : BAGN acts primarily by inhibiting O-glycosylation, a crucial post-translational modification that affects protein function. It competes with GalNAc-α-1-O-serine/threonine mimics and inhibits β1,3-galactosyltransferase, thus blocking the elongation of O-glycan chains .

- Impact on Viral Replication : Research has demonstrated that BAGN can significantly increase the replication rates of HIV in vitro. In studies involving phytohemagglutinin (PHA)-activated T cells, BAGN treatment led to:

- Cellular Activation : BAGN treatment has been shown to alter the expression of surface markers related to T cell activation and HIV co-receptor expression (e.g., CD25 and CCR5), indicating its role in modulating immune responses .

Biological Activities

BAGN exhibits various biological activities that can be categorized as follows:

Case Study 1: HIV Replication Enhancement

In a controlled study examining the effects of BAGN on HIV replication:

- Objective : To determine how O-glycosylation inhibition affects HIV infectivity.

- Methodology : PHA-blast target cells were treated with BAGN prior to infection.

- Results : The study found significant increases in both the number of infected cells and viral particle production, suggesting that BAGN enhances viral outgrowth kinetics by modulating host cell glycosylation processes .

Case Study 2: Immunological Response Modulation

Another study explored how BAGN influences T cell activation:

- Objective : To assess changes in surface marker expression following BAGN treatment.

- Methodology : PHA-stimulated PBMCs were treated with BAGN and analyzed for surface marker expression.

- Results : The findings indicated decreased expression of CCR5 and CD25 but increased HLA-DR expression, highlighting BAGN's potential role in modulating immune responses during viral infections .

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-JPMMBXSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?

A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].

Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?

A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.

Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?

A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。